![molecular formula C29H48O4 B033742 p-Stearyloxybenzoylacetic acid ethyl ester CAS No. 105491-04-1](/img/structure/B33742.png)
p-Stearyloxybenzoylacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Stearyloxybenzoylacetic acid ethyl ester, commonly known as SBA-15, is a mesoporous silica material that has gained significant interest in the scientific community due to its unique properties. SBA-15 has a large surface area and pore volume, making it an excellent candidate for use in various applications such as drug delivery, catalysis, and separation.
Wirkmechanismus
The mechanism of action of SBA-15 in drug delivery involves the drug molecules being adsorbed onto the surface of the material and then released slowly over time. The large surface area and pore volume of SBA-15 allow for a high drug loading capacity, which can result in a sustained release of the drug over an extended period.
Biochemische Und Physiologische Effekte
SBA-15 has been shown to have low toxicity and biocompatibility, making it an excellent candidate for use in drug delivery applications. Studies have also shown that SBA-15 can enhance the bioavailability of certain drugs, leading to improved therapeutic outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using SBA-15 in lab experiments is its uniform pore size distribution, which allows for precise control over the size and shape of the particles being studied. However, one limitation of using SBA-15 is that it can be difficult to functionalize the surface of the material, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of SBA-15 in scientific research. One area of interest is in the development of SBA-15-based drug delivery systems for the treatment of cancer. Another area of interest is in the use of SBA-15 as a catalyst for the production of renewable fuels. Additionally, there is potential for the use of SBA-15 in the development of sensors and biosensors for various applications.
In conclusion, SBA-15 is a mesoporous silica material with unique properties that make it an excellent candidate for use in various scientific research applications. Its large surface area and pore volume make it an effective carrier for drug delivery, and it has shown promise in catalysis and other areas of research. While there are limitations to its use, the potential for future research and development is vast.
Synthesemethoden
The synthesis of SBA-15 involves the use of a surfactant-templating method. The surfactant acts as a template around which the silica material is formed. The surfactant is then removed, leaving behind a porous silica material with a uniform pore size distribution.
Wissenschaftliche Forschungsanwendungen
SBA-15 has been extensively studied for its potential use in drug delivery due to its large surface area and pore volume. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs. SBA-15 has also been studied for its use in catalysis, where it has shown promise in various reactions such as oxidation and hydrogenation.
Eigenschaften
CAS-Nummer |
105491-04-1 |
---|---|
Produktname |
p-Stearyloxybenzoylacetic acid ethyl ester |
Molekularformel |
C29H48O4 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
ethyl 3-(4-octadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C29H48O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-27-22-20-26(21-23-27)28(30)25-29(31)32-4-2/h20-23H,3-19,24-25H2,1-2H3 |
InChI-Schlüssel |
BDSVVUHPQSLDNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.